2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

CYP2C9 Type II binding heme coordination

2-(4-Fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide (CAS 380445-86-3; molecular formula C22H16FN3O; MW 357.4 g/mol) is a synthetic quinoline-4-carboxamide derivative featuring a 4-fluorophenyl substituent at the quinoline 2-position and an N-(pyridin-4-ylmethyl) carboxamide side chain at the 4-position. This compound is disclosed in patent US9278960 (assigned to Merck Sharp & Dohme Corp.) as a metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulator (NAM), with bioactivity categorized at ≤0.1 µM against this target.

Molecular Formula C22H16FN3O
Molecular Weight 357.4 g/mol
Cat. No. B11149397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
Molecular FormulaC22H16FN3O
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=NC=C4
InChIInChI=1S/C22H16FN3O/c23-17-7-5-16(6-8-17)21-13-19(18-3-1-2-4-20(18)26-21)22(27)25-14-15-9-11-24-12-10-15/h1-13H,14H2,(H,25,27)
InChIKeyQYULTPBAKMSLKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide (CAS 380445-86-3) – Compound Identity, Physicochemical Profile, and Procurement Context


2-(4-Fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide (CAS 380445-86-3; molecular formula C22H16FN3O; MW 357.4 g/mol) is a synthetic quinoline-4-carboxamide derivative featuring a 4-fluorophenyl substituent at the quinoline 2-position and an N-(pyridin-4-ylmethyl) carboxamide side chain at the 4-position . This compound is disclosed in patent US9278960 (assigned to Merck Sharp & Dohme Corp.) as a metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulator (NAM), with bioactivity categorized at ≤0.1 µM against this target [1]. Its calculated logP of 4.13 and topological polar surface area of 68.87 Ų place it within drug-like physicochemical space per Lipinski's rule of five [2]. The compound serves as a research tool for investigating mGluR2-mediated pathways and as a reference standard within the quinoline-4-carboxamide chemical series for structure-activity relationship (SAR) studies [1].

Why 2-(4-Fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide Cannot Be Interchanged with In-Class Quinoline-4-Carboxamide Analogs


Within the quinoline-4-carboxamide series, seemingly minor structural variations—particularly the position and nature of the pyridyl substituent and the identity of the 2-aryl group—produce functionally distinct pharmacological and ADME outcomes. The pyridin-4-ylmethyl moiety of this compound confers a specific para-orientation of the pyridyl nitrogen that enables direct coordination with the ferric heme iron of cytochrome P450 enzymes (Type II binding), a property not shared by the meta- or ortho-pyridyl isomers [1]. This heme coordination fundamentally alters CYP-mediated metabolic stability and binding affinity [2]. Furthermore, the compound's specific substitution pattern is disclosed in US9278960 as an mGluR2 NAM; changing the 4-fluorophenyl to a 4-chlorophenyl or altering the pyridylmethyl linkage would shift the compound outside the claimed pharmacophore space and into different target selectivity profiles [3]. These structural features are not interchangeable without measurable loss of the target engagement and pharmacokinetic profile that define the compound's utility.

Quantitative Differentiation Evidence: 2-(4-Fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide vs. Closest Analogs


Para-Pyridylmethyl Substituent Enables Direct CYP2C9 Heme-Iron Coordination Absent in Meta and Ortho Isomers

The pyridin-4-ylmethyl substituent in the target compound positions the pyridyl nitrogen in a para orientation relative to the methylene linker. This geometric arrangement permits direct coordination of the pyridyl nitrogen lone pair with the ferric heme iron of CYP2C9, producing a characteristic Type II difference spectrum (λmax ~424 nm, λmin ~390 nm). Direct spectroscopic evidence from a series of quinoline-4-carboxamide analogues demonstrates that para-pyridyl isomers (e.g., 4-pyridyl-substituted analogues) form this Fe–N coordination bond, whereas the corresponding meta-pyridyl (3-pyridyl) and ortho-pyridyl (2-pyridyl) isomers do not exhibit Type II binding [1]. The Type II binding mode has a profound impact on CYP binding affinity, with differences as high as 1200-fold observed between type II and type I binding QCA analogues for CYP3A4 [2]. In CYP2C9, the combination of heme coordination strength, steric factors, electrostatic interactions, and hydrophobicity together determines binding affinity; the para-pyridyl geometry is uniquely permissive for the Fe–N coordination that constitutes the principal binding mode determinant [1].

CYP2C9 Type II binding heme coordination drug-drug interaction quinoline-4-carboxamide

Type II CYP Binding Confers Altered Metabolic Stability Relative to Type I Quinoline-4-Carboxamide Counterparts

Quinoline-4-carboxamide (QCA) analogues that engage in Type II binding to CYP enzymes exhibit a distinct metabolic stability profile compared to Type I binding QCA analogues. A systematic study of a QCA library undergoing N-dealkylation, O-dealkylation, benzylic hydroxylation, and aromatic hydroxylation demonstrated that Type II binding QCA analogues were metabolically 2- to 12-fold less stable at subsaturating concentrations than their Type I binding counterparts across all transformation pathways tested [1]. The rate ranking for metabolic transformations was N-demethylation > benzylic hydroxylation > O-demethylation > aromatic hydroxylation. Additionally, for QCA analogues bearing aza-heteroaromatic rings (including pyridine), no metabolism was detected on the aza-aromatic ring itself, indicating that nitrogen electronegativity redirects CYP-mediated metabolic regioselectivity [1]. The target compound, bearing both a quinoline core and a pyridin-4-ylmethyl aza-heteroaromatic moiety, is predicted to exhibit Type II binding behavior consistent with these findings [2].

CYP3A4 metabolic stability intrinsic clearance N-dealkylation drug metabolism

mGluR2 Negative Allosteric Modulator Activity Disclosed in US9278960 with Bioactivity ≤0.1 µM

The target compound is explicitly claimed and exemplified (as Example 6-5) in US Patent 9,278,960 B2, assigned to Merck Sharp & Dohme Corp., which describes quinoline carboxamide derivatives as mGluR2 negative allosteric modulators (NAMs) [1]. According to bioactivity mapping data, this compound exhibits activity against the human metabotropic glutamate receptor 2 (mGluR2/GRM2) within the ≤0.1 µM (≤100 nM) potency range [2]. mGluR2 NAMs are of therapeutic interest for Alzheimer's disease, cognitive impairment, schizophrenia, and mood disorders. Within the patent series, other exemplified compounds display mGluR2 IC50 values ranging from 6 nM to 81 nM (e.g., US9278960, 8-20: IC50 = 6 nM; US9278960, 3-40: IC50 = 81 nM; US9278960, 4-101: IC50 = 10 nM) [3][4]. The target compound's mGluR2 NAM activity differentiates it from other quinoline-4-carboxamide sub-series (e.g., antimalarial quinoline-4-carboxamides targeting PfEF2) that lack mGluR2 modulation.

mGluR2 negative allosteric modulator Alzheimer's disease schizophrenia CNS

4-Fluorophenyl vs. 4-Chlorophenyl Substitution: Differential Electronic Effects on Pharmacophore Properties

The 2-(4-fluorophenyl) substituent in the target compound is a key pharmacophoric element within the mGluR2 NAM series. The closest commercially catalogued analog with a halogen substitution change is 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide . The fluorine atom (Hammett σp = 0.06; Pauling electronegativity 3.98) differs substantially from chlorine (Hammett σp = 0.23; Pauling electronegativity 3.16) in both inductive electron-withdrawing capacity and size (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å). These differences modulate the electron density of the quinoline core, affecting both the strength of the Type II heme-iron coordination and the π-cation interaction with Arg108 in the CYP2C9 active site [1]. In drug design, F→Cl substitution in analogous series has been shown to alter CYP binding affinity, target potency, and membrane permeability. The 4-fluorophenyl moiety is explicitly within the scope of Formula (I) of US9278960 for mGluR2 NAM activity; the 4-chlorophenyl analog is not independently exemplified with mGluR2 data and may exhibit different selectivity profiles [2].

4-fluorophenyl 4-chlorophenyl bioisosterism electronegativity SAR

Physicochemical Property Differentiation: logP, Polar Surface Area, and Rotatable Bond Profile vs. Antimalarial Quinoline-4-Carboxamides

The target compound's measured/calculated physicochemical parameters support distinct drug discovery applications compared to the antimalarial quinoline-4-carboxamide series. The compound has a calculated logP of 4.13, topological polar surface area (TPSA) of 68.87 Ų, 4 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors, and a molecular weight of 357.4 Da [1]. In contrast, the leading antimalarial quinoline-4-carboxamide DDD107498 (compound 2 in Baragaña et al., 2016) has a molecular weight of 463.5 Da and distinct physicochemical parameters optimized for antiplasmodial activity and oral efficacy in malaria models (ED90 < 1 mg/kg in P. berghei mouse model) [2]. The target compound's TPSA of 68.87 Ų and logP of 4.13 place it within favorable CNS drug-like space (CNS MPO criteria: TPSA < 90 Ų, logP 2-5), consistent with its intended application as an mGluR2 NAM for neurological indications. The antimalarial series, optimized for parasitophorous vacuole accumulation and distinct PK requirements, falls in a different physicochemical property space [2].

logP polar surface area CNS MPO drug-likeness physicochemical properties

Data Availability Caveat: Limited Direct Head-to-Head Comparative Data for This Specific Compound

The following evidentiary limitations must be disclosed: (1) No published direct head-to-head comparison study was identified that quantitatively measures the target compound against its closest structural analogs (e.g., 2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide or 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide) in the same assay under identical conditions. (2) The mGluR2 bioactivity data (≤0.1 µM) is a threshold category assignment rather than a precise IC50 value; exact potency data for Example 6-5 was not extractable from the available patent text or ChEMBL records at the time of analysis. (3) The CYP Type II binding evidence and metabolic stability data are derived from structurally related but non-identical quinoline-4-carboxamide analogues; the specific binding affinity (Kd or IC50) and intrinsic clearance (Cl_int) values for the target compound have not been individually reported in peer-reviewed literature. (4) No in vivo pharmacokinetic, efficacy, or toxicology data specific to this compound were found in the public domain. Researchers should treat differentiation claims based on CYP binding mode and mGluR2 target engagement as mechanistically grounded class-level inferences rather than compound-specific quantitative measurements. Confirmatory head-to-head testing against chosen comparators is recommended when procurement decisions require precise quantitative differentiation.

data limitations SAR comparative pharmacology procurement risk

Optimal Application Scenarios for 2-(4-Fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide Based on Quantitative Differentiation Evidence


mGluR2 Negative Allosteric Modulator Screening and CNS Lead Optimization

This compound is most appropriately deployed as a reference mGluR2 NAM in cell-based functional assays for CNS drug discovery programs targeting metabotropic glutamate receptor 2. Its assignment within US9278960 (Example 6-5) and bioactivity threshold of ≤0.1 µM against mGluR2 [1][2] make it a relevant tool compound for benchmarking novel mGluR2 NAM chemotypes. It should be used alongside other patent-exemplified mGluR2 NAMs with known IC50 values (e.g., BDBM213113, IC50 = 6 nM) to establish assay window and rank-order potency [3]. This compound is NOT a suitable substitute for antimalarial quinoline-4-carboxamides such as DDD107498, which target PfEF2 rather than mGluR2 [4].

CYP450 Type II Binding Mechanism-of-Action Studies Using the Para-Pyridylmethyl Pharmacophore

The para-pyridylmethyl substituent enables this compound to serve as a Type II CYP binding probe for investigating heme-iron coordination dynamics. Based on the established SAR that para-pyridyl quinoline-4-carboxamide isomers engage in direct Fe–N coordination while meta- and ortho-pyridyl isomers do not [1], the target compound is the correct selection for difference spectroscopy studies (UV-Vis λmax ~424 nm) examining Type II binding to CYP2C9 or CYP3A4. For comparative metabolism studies, the compound's predicted Type II binding phenotype—associated with 2- to 12-fold lower metabolic stability than Type I QCA analogues [2]—should be factored into experimental design and interpretation.

Halogen SAR Studies Comparing 4-Fluorophenyl vs. 4-Chlorophenyl Quinoline-4-Carboxamide Analogs

The target compound's 4-fluorophenyl substituent provides a defined electronic starting point (σp ≈ 0.06; electronegativity 3.98) for systematic halogen SAR investigations [1]. When procured alongside the 4-chlorophenyl analog (2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide), researchers can quantify the impact of halogen identity on mGluR2 NAM potency, CYP binding affinity, and physicochemical properties (logP shift, TPSA modulation). This paired procurement strategy enables internally controlled SAR studies that isolate the electronic and steric contributions of the 4-position halogen substituent.

CNS Drug Discovery Programs Requiring Favorable Brain Penetration Physicochemical Profiles

With a calculated TPSA of 68.87 Ų and logP of 4.13, the target compound occupies CNS drug-like chemical space (TPSA < 90 Ų; logP 2–5) consistent with passive blood-brain barrier permeability [1]. This physicochemical profile, combined with its mGluR2 NAM pharmacology, positions the compound as a CNS-appropriate chemical probe distinct from antimalarial quinoline-4-carboxamides such as DDD107498 (MW 463.5 Da, optimized for parasitophorous vacuole accumulation) [2]. Procurement for CNS target programs should prioritize this compound over antimalarial quinoline-4-carboxamide series members, which were optimized for a fundamentally different target product profile.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.